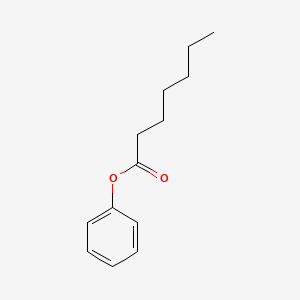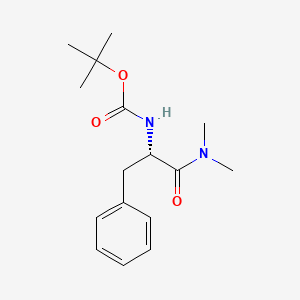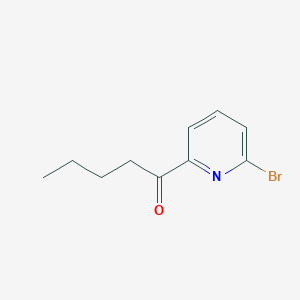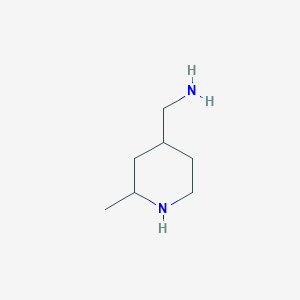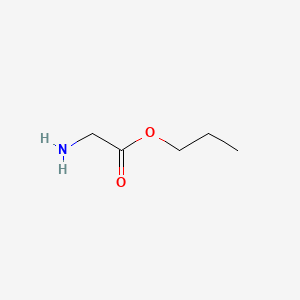
propyl glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl glycinate is a derivative of glycine, an amino acid, where the amino group is substituted with a propyl group. This compound is part of the N-alkylated glycine derivatives family, which are known for their significant roles in biological chemistry and their applications in various fields such as pharmaceuticals and biodegradable polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl glycinate can be synthesized through the aminolysis of chloroacetic acid with propylamine. The reaction typically involves the following steps:
Aminolysis of Chloroacetic Acid: Chloroacetic acid reacts with propylamine in the presence of a catalyst such as urotropine. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature.
Ion Exchange Reactions: The resulting propylglycinium chloride can be converted to propylglycinium nitrate through ion exchange reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Chloroacetic acid and propylamine are prepared in large quantities.
Reaction Setup: The reaction is carried out in large reactors with continuous stirring and temperature control.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propyl glycinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various N-alkylated glycine derivatives, which have different functional groups replacing the propyl group.
Scientific Research Applications
Propyl glycinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of biodegradable polymers and as a surfactant in various industrial applications.
Mechanism of Action
The mechanism of action of propyl glycinate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl Glycinate: Similar to propyl glycinate but with an ethyl group instead of a propyl group.
Isothis compound: Contains an isopropyl group instead of a propyl group.
Methyl Glycinate: Contains a methyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Compared to ethyl and methyl glycinates, this compound has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. The presence of the propyl group can also affect the compound’s ability to form hydrogen bonds and its overall stability in different environments.
Properties
CAS No. |
13048-65-2 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
propyl 2-aminoacetate |
InChI |
InChI=1S/C5H11NO2/c1-2-3-8-5(7)4-6/h2-4,6H2,1H3 |
InChI Key |
XNOLRFVMWOSFSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


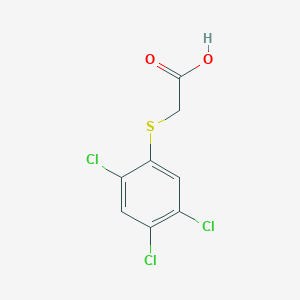
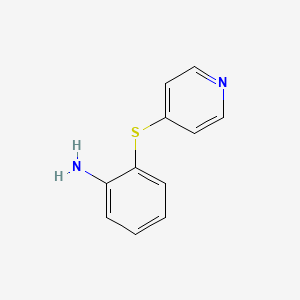
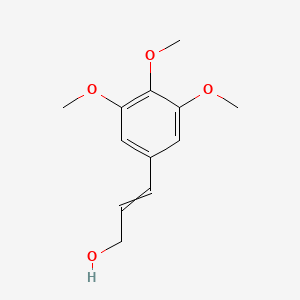
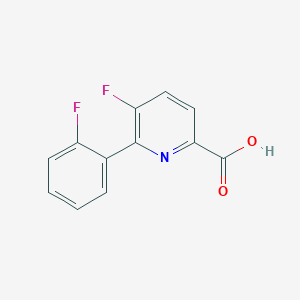
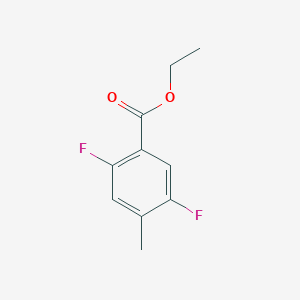
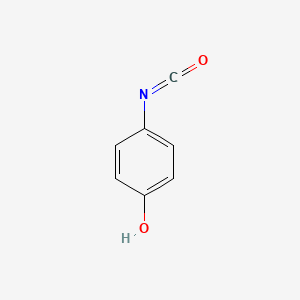
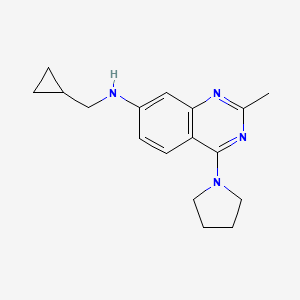
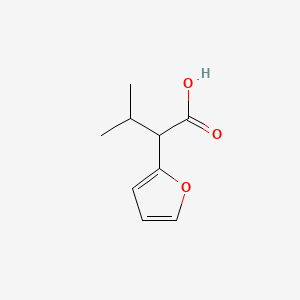
![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)
